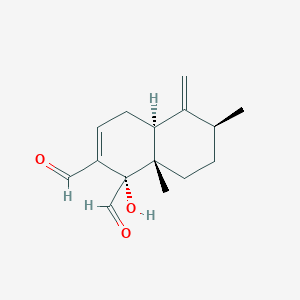
Canellal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Canellal is a natural compound found in cinnamon bark and leaf oils. It is a pale yellow liquid with a sweet, spicy aroma. Canellal has been the subject of scientific research due to its potential therapeutic properties. In
Aplicaciones Científicas De Investigación
Ethnobotanical and Biological Properties
Aniba canelilla, known as Canellal, has been studied for its diverse ethnobotanical uses and biological properties. It is used in traditional medicine for treating various diseases, including digestive, respiratory, inflammatory, and central nervous system disorders. The essential oil of A. canelilla, consisting of compounds like 1-nitro-2-phenylethane, metyleugenol, eugenol, and safrol, is a natural antioxidant and shows potential for use in cosmetics, perfumery, and pharmaceutical products. Research indicates antioxidant, antinociceptive, anti-inflammatory, cardio-modulating, hypotensive, hypnotic, anxiolytic, anticholinesterase, and antibiotic properties, making it potentially beneficial for aging-related diseases such as cardiovascular, chronic inflammatory, neurological, and degenerative diseases (Souza-Junior et al., 2020).
Phytochemical Aspects and Biological Activities
The Canellaceae family, to which Canellal belongs, has been used for treating muscular pains, infections, stomatitis, and other ailments. Essential oils from species like Canella winterana and Cinnamosma madagascariensis contain compounds such as 1,8-cineol, linalool, and limonene. These oils exhibit antibiotic, antifungal, insecticidal, larvicidal, trypanocidal, cytotoxic, immunomodulatory, anti-inflammatory, and anticonvulsant activities. This underscores the potential for new research and development in pharmaceutical applications (Oliveira et al., 2019).
Antinociceptive Activity
The main component of Aniba canelilla essential oil, 1-nitro-2-phenylethane, demonstrates significant antinociceptive effects, suggesting potential analgesic properties. This compound reduces abdominal writhes and decreases the second phase of the algic stimulus in the formalin test, indicating its potential use in pain management (de Lima et al., 2009).
Propiedades
Número CAS |
66550-09-2 |
|---|---|
Nombre del producto |
Canellal |
Fórmula molecular |
C15H20O3 |
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
(1S,4aS,6S,8aS)-1-hydroxy-6,8a-dimethyl-5-methylidene-4a,6,7,8-tetrahydro-4H-naphthalene-1,2-dicarbaldehyde |
InChI |
InChI=1S/C15H20O3/c1-10-6-7-14(3)13(11(10)2)5-4-12(8-16)15(14,18)9-17/h4,8-10,13,18H,2,5-7H2,1,3H3/t10-,13-,14-,15+/m0/s1 |
Clave InChI |
LDAIOVKPAKFZHM-FBUXBERBSA-N |
SMILES isomérico |
C[C@H]1CC[C@]2([C@H](C1=C)CC=C([C@@]2(C=O)O)C=O)C |
SMILES |
CC1CCC2(C(C1=C)CC=C(C2(C=O)O)C=O)C |
SMILES canónico |
CC1CCC2(C(C1=C)CC=C(C2(C=O)O)C=O)C |
Sinónimos |
(1alpha,4aalpha,6beta,8abeta)-(+-)-isomer of muzigadial canellal muzigadial |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



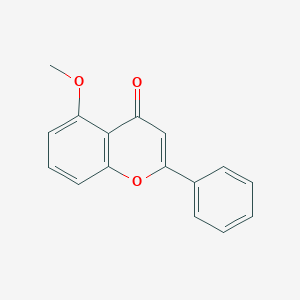
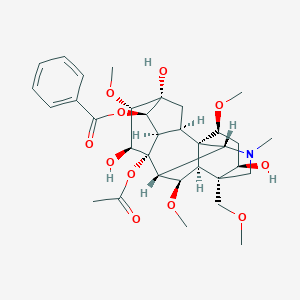
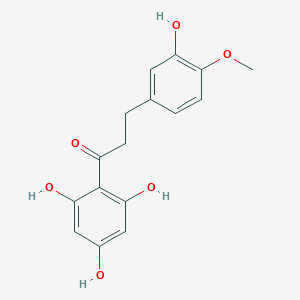
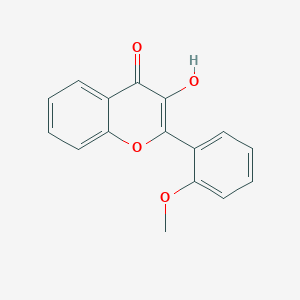
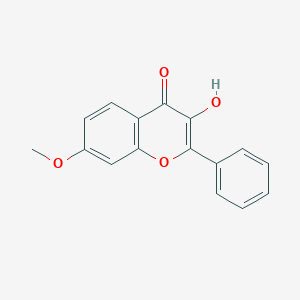
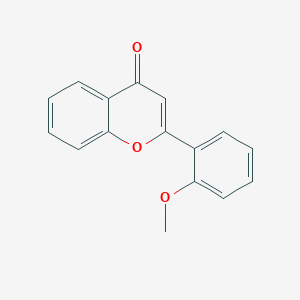
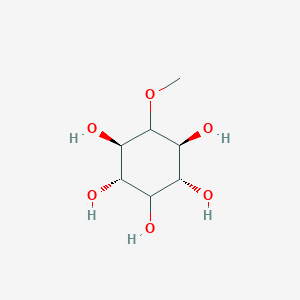
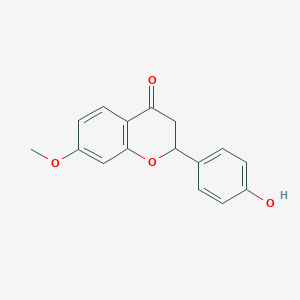
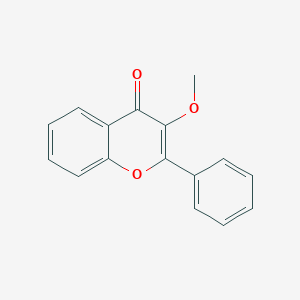
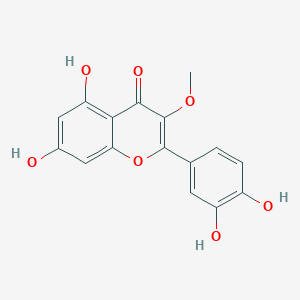
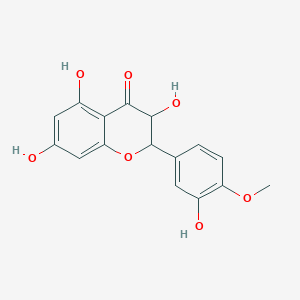
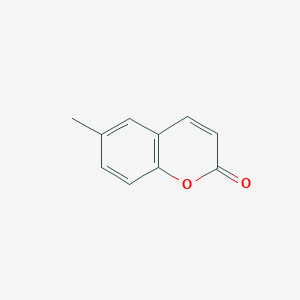
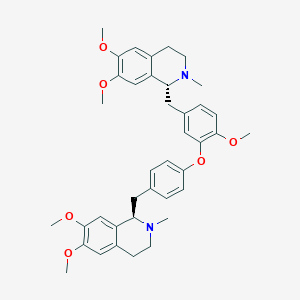
![8H-1,3-Dioxolo[4,5-h][1]benzopyran-8-one](/img/structure/B191875.png)